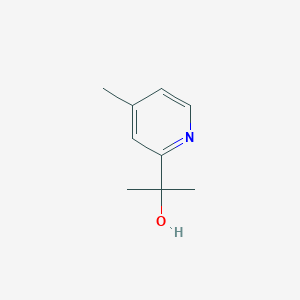

2-(4-Methylpyridin-2-YL)propan-2-OL

Description

2-(4-Methylpyridin-2-YL)propan-2-OL is a pyridine derivative featuring a hydroxyl-substituted tertiary alcohol group attached to a 4-methylpyridine ring. The pyridine core contributes to its aromaticity and electronic properties, while the propan-2-ol moiety introduces steric bulk and hydrogen-bonding capacity.

Properties

CAS No. |

40472-49-9 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(4-methylpyridin-2-yl)propan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-10-8(6-7)9(2,3)11/h4-6,11H,1-3H3 |

InChI Key |

JEMARLRZQMPEEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)propan-2-ol typically involves the reaction of 4-methylpyridine with acetone under specific conditions. One common method is the condensation reaction between 4-methylpyridine and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as halogens and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Formation of 2-(4-Methylpyridin-2-yl)propan-2-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylpyridin-2-yl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(4-Methylpyridin-2-YL)propan-2-OL with structurally related pyridine and alcohol-containing compounds, emphasizing substituent effects, physicochemical properties, and functional roles.

Key Comparisons:

Substituent Effects on Bioactivity: The 4-methylpyridine group in this compound is analogous to that in Compound 602, a synthetic auxin agonist. However, the acetamide and chlorophenoxy groups in Compound 602 enhance its affinity for auxin receptors, whereas the tertiary alcohol in the target compound may prioritize interactions via hydrogen bonding . The indole-based propan-2-ol derivative in exhibits β1-adrenoceptor binding, suggesting that replacing pyridine with indole alters target specificity significantly .

The propargyl alcohol in 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol introduces alkyne reactivity, absent in the target compound, making it more suitable for click chemistry applications .

Biological Activity

2-(4-Methylpyridin-2-YL)propan-2-OL, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure

The compound's structure is characterized by a central propanol group substituted with a 4-methylpyridine moiety. This configuration is significant as the pyridine ring can influence biological interactions and activities.

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with this compound, including:

- Antitumor Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : It has shown efficacy against certain bacterial strains.

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative disease models.

Antitumor Activity

The antiproliferative effects of this compound were evaluated in several studies, showcasing its potential as an anticancer agent.

IC50 Values Against Cancer Cell Lines

Table 1 summarizes the IC50 values of this compound against various cancer cell lines:

These values indicate that the compound has potent activity against multiple cancer types, particularly breast and cervical cancers.

The mechanism by which this compound exerts its antiproliferative effects involves several pathways:

- Inhibition of Cell Cycle Progression : The compound disrupts the normal cell cycle, leading to increased apoptosis in cancer cells.

- Modulation of Signaling Pathways : It influences key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway.

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against specific bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Neuroprotective Effects

Recent research points to the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. The proposed mechanisms include:

- Reduction of Oxidative Stress : The compound helps mitigate oxidative damage in neuronal cells.

- Anti-inflammatory Effects : It may reduce inflammation in the central nervous system, contributing to neuroprotection.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on Breast Cancer Cells : A study found that treatment with the compound significantly reduced cell viability and induced apoptosis in MDA-MB-231 cells.

"The results indicated a marked decrease in cell proliferation rates following exposure to varying concentrations of this compound."

-

Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of this compound showed improved cognitive function and reduced amyloid plaque formation.

"The findings suggest that this compound may offer therapeutic benefits in managing Alzheimer's disease symptoms."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.